2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide
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Overview
Description
2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is a chemical compound with a complex structure that includes dichlorobenzamide and piperidine sulfonyl phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 2,5-dichlorobenzoyl chloride with 4-(piperidine-1-sulfonyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes controlling temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-[4-(piperazin-1-yl)phenyl]benzamide
- 2,5-Dichloro-N-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl]benzamide
- 2,5-Dichloro-N-[4-(pyrazine-2-carbonyl)piperazine]benzamide
Uniqueness
2,5-Dichloro-N-[4-(piperidine-1-sulfonyl)phenyl]benzamide is unique due to the presence of the piperidine sulfonyl group, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C18H18Cl2N2O3S |
---|---|
Molecular Weight |
413.3 g/mol |
IUPAC Name |
2,5-dichloro-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C18H18Cl2N2O3S/c19-13-4-9-17(20)16(12-13)18(23)21-14-5-7-15(8-6-14)26(24,25)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23) |
InChI Key |
CVFOKWKAWCUZTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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